Adenosine-13C5

Übersicht

Beschreibung

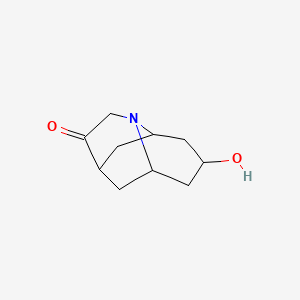

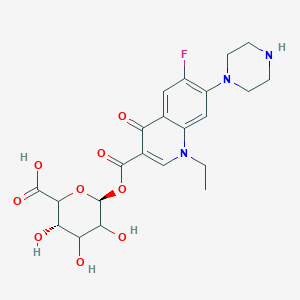

Adenosine-13C5 is a variant of adenosine labeled with the carbon-13 isotope at specific positions, making it invaluable for various scientific investigations, including those involving metabolic pathways and structural analysis. This specialized molecule is used extensively in nuclear magnetic resonance (NMR) spectroscopy to study enzyme kinetics, nucleotide interactions, and RNA structure.

Synthesis Analysis

The synthesis of nucleotides like Adenosine-13C5 involves complex biochemical processes. For instance, adenosine 5'-phosphate can be synthesized with specific radiolabels, including 13C, using enzymes from the pentose pathway and purine salvage pathways, as detailed in research by Parkin et al. (1984) (Parkin, Leung, & Schramm, 1984). This process is crucial for studying the kinetic effects and molecular interactions of adenosine derivatives.

Molecular Structure Analysis

Studies on the molecular structure of adenosine and its derivatives have shown detailed insights into their conformation and interaction with other molecules. For instance, the 13C NMR study of poly(adenosine diphosphate ribose) provided evidence of alpha-(1'' leads to 2') ribofuranosyl ribofuranoside residue, highlighting the detailed structure of adenosine derivatives at the molecular level (Miwa et al., 1977) (Miwa, Saitô, Sakura, Saikawa, Watanabe, Matsushima, & Sugimura, 1977).

Chemical Reactions and Properties

Adenosine-13C5's chemical properties, including its reactivity and interactions, are influenced by its molecular structure. Research by Kurz and Frieden (1987) on adenosine deaminase's interaction with purine riboside elucidates the intricate chemical reactions adenosine can undergo, providing a glimpse into the compound's chemical behavior (Kurz & Frieden, 1987).

Physical Properties Analysis

The physical properties of adenosine-13C5, such as its phase behavior, solubility, and stability, are pivotal for its application in scientific research. Although specific studies on these physical properties were not highlighted in the initial search, they form an essential aspect of understanding and utilizing this compound effectively.

Chemical Properties Analysis

The chemical properties of adenosine-13C5, including its reactivity with other molecules, its stability under various conditions, and its role in biochemical pathways, are crucial for its application in biochemical and structural analysis. For example, the synthesis and properties of diastereoisomers of adenosine derivatives provide valuable insights into the compound's chemical versatility and its potential applications in biochemistry and pharmacology (Eckstein & Goody, 1976) (Eckstein & Goody, 1976).

Wissenschaftliche Forschungsanwendungen

Adenosine-13C5 is a variant of adenosine, a ubiquitous endogenous molecule that affects almost all aspects of cellular physiology, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation . It’s used in scientific research for various purposes.

One of the primary applications of Adenosine-13C5 is in metabolic flux analysis . This technique allows researchers to measure the rates of biochemical reactions in living cells. By tracing the fate of carbon atoms from Adenosine-13C5, scientists can gain insight into the pathways and mechanisms of adenosine metabolism .

In the field of pharmacology , Adenosine-13C5 can be used to study the effects of adenosine on the body. For example, adenosine is known to trigger effects through four G protein-coupled receptors: A1, A2A, A2B, and A3 . The expression patterns of these receptors vary among cell types, suggesting that they may be markers of pathologies and targets for novel drugs .

-

Drug Development : Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

-

Apoptosis Research : Adenosine-13C5 can be used in apoptosis research. Apoptosis is a form of programmed cell death that occurs in multicellular organisms . Adenosine affects almost all aspects of cellular physiology, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

-

Autophagy Research : Autophagy is a cellular process that delivers cytoplasmic components to the lysosomes for degradation . Adenosine-13C5 can be used in autophagy research to study the role of adenosine in this process .

-

Endogenous Metabolite Research : Adenosine-13C5 can be used in endogenous metabolite research. Endogenous metabolites are substances naturally produced by the body, and their study can provide insights into various physiological processes .

-

Isotope Tracing Studies : Adenosine-13C5 can be used in isotope tracing studies . This involves tracking the passage of the Adenosine-13C5 through a reaction or series of reactions. The 13C label allows for the molecule to be detected and quantified, to provide information about the metabolic pathways it takes .

-

Biochemical Research : Adenosine-13C5 can be used in biochemical research, particularly in studies involving nucleosides and nucleotides . These molecules play crucial roles in a variety of biological processes, including signal transduction, energy storage, and as components of DNA and RNA .

-

Pharmaceutical Applications : Adenosine-13C5 can be used in the development of pharmaceuticals . The incorporation of stable isotopes like 13C into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs .

-

Cellular Physiology Studies : Adenosine-13C5 can be used in studies investigating various aspects of cellular physiology . Adenosine affects almost all aspects of cellular physiology, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

Safety And Hazards

Zukünftige Richtungen

Adenosine-13C5 has potential applications in various fields. For instance, it has been proposed as a strategy for improving cardiovascular and other physiological functions with aging in humans . Future clinical trials should further assess the potential benefits of Adenosine-13C5 for reducing blood pressure and arterial stiffness .

Eigenschaften

IUPAC Name |

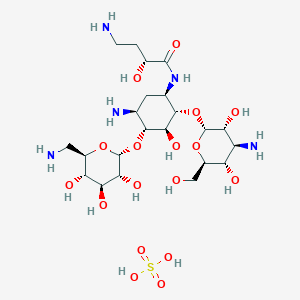

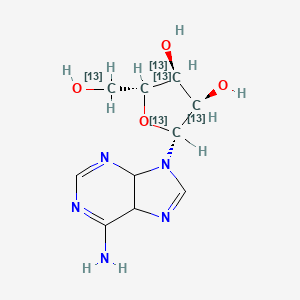

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCAJAEHBRPV-UFOMNOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936112 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

CAS RN |

159496-13-6 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)